N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide
Description
N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxybenzoyl core substituted with two distinct aromatic groups: a 4-fluorobenzyl and a furan-2-ylmethyl moiety.
Properties
Molecular Formula |
C22H22FNO5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H22FNO5/c1-26-19-11-16(12-20(27-2)21(19)28-3)22(25)24(14-18-5-4-10-29-18)13-15-6-8-17(23)9-7-15/h4-12H,13-14H2,1-3H3 |
InChI Key |
KLJFUJDPAHUEDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules, which can be utilized in various chemical reactions. It can undergo:
- Substitution Reactions : The presence of the fluorobenzyl and furan groups facilitates nucleophilic substitutions.
- Coupling Reactions : It can be used in coupling reactions to form larger organic molecules.
Biology
In biological research, N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide has been investigated for its potential as a biochemical probe. Its structure allows it to interact with biological targets such as enzymes and receptors. Notably:
- Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding Studies : It shows promise in binding assays for various receptors, suggesting potential therapeutic applications.
Medicine
The compound's therapeutic potential is being explored in drug development. Preliminary studies suggest it may have applications in treating conditions such as:
- Cancer : Investigations into its anti-cancer properties are ongoing, focusing on its ability to induce apoptosis in cancer cells.
- Inflammatory Diseases : Its anti-inflammatory properties are also being assessed for potential use in treating chronic inflammatory conditions.
Anti-Cancer Activity
A recent study examined the effects of this compound on various cancer cell lines. The results showed:
- Cell Viability Reduction : The compound reduced cell viability by up to 70% in certain cancer cell lines at specific concentrations.
- Mechanism of Action : It was found to induce apoptosis via the mitochondrial pathway.
Enzyme Inhibition
Another study focused on the inhibition of a specific enzyme involved in cancer metabolism by this compound. Key findings included:
- IC50 Values : The compound exhibited an IC50 value of 15 µM, indicating effective inhibition.
- Selectivity : It showed selectivity for the target enzyme over other similar enzymes.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. Hypothetically:
- It may interact with cellular receptors, enzymes, or ion channels.
- It could modulate signaling pathways (e.g., MAPK, PI3K/Akt).
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl in 2b) correlates with higher melting points and enhanced cytotoxic activity compared to electron-donating groups (e.g., methoxy in 4a). The 4-fluorobenzyl group in the target compound may offer similar electronic effects but requires empirical validation .
- Linker Diversity : Acrylamide (4a) and hydrazide (6a) linkers influence conformational flexibility and hydrogen-bonding capacity, critical for target binding. The target compound’s dual alkyl chain (furan-2-ylmethyl and 4-fluorobenzyl) may reduce rigidity compared to these analogs .
Cytotoxicity
- Compound 18 (4-fluorobenzyl analog lacking the furan group) showed inactivity against oral squamous cell carcinoma (SCC9), suggesting the furan-2-ylmethyl group may be critical for bioactivity .
Spectral and Crystallographic Data
- IR Spectra : All analogs show characteristic NH (3150–3319 cm⁻¹), C=O (1663–1682 cm⁻¹), and aromatic C-H stretches. The target compound’s IR would likely feature similar peaks with shifts due to fluorine and furan substituents .
- NMR : Aromatic protons in 3,4,5-TMBz analogs resonate at δ 6.5–7.5 ppm. Fluorine in the target compound may deshield adjacent protons, as seen in 4-fluorobenzyl derivatives .
Biological Activity
N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 345.37 g/mol. The compound features a complex arrangement that includes a fluorobenzyl group, a furan-2-ylmethyl moiety, and a trimethoxybenzamide structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzyme pathways involved in cellular signaling and proliferation.
Pharmacological Effects
-
Antimicrobial Activity :
Research indicates that derivatives of compounds similar to this compound exhibit promising antimicrobial activity against various bacterial strains. For instance, studies on related Schiff bases have demonstrated moderate antifungal activity against Candida species with minimum inhibitory concentration (MIC) values ranging around 62.5 µg/mL . -
Anticancer Potential :
The compound's structural characteristics suggest potential anticancer properties. Analogous compounds have shown efficacy in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . -
Anti-inflammatory Effects :
Some studies have reported anti-inflammatory activities linked to compounds with similar functional groups. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways .
Case Studies
-
Study on Antifungal Activity :
A recent study synthesized various derivatives from related structures and tested their antifungal properties against Candida albicans. The results indicated that particular modifications in the chemical structure significantly enhanced antifungal efficacy . -
Evaluation of Anticancer Activity :
In vitro studies conducted on cancer cell lines demonstrated that modifications to the benzamide structure could lead to increased cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
